![molecular formula C54H71Br2MoN2O2Si- B12307464 (S)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-N-(2,6-diisopropylphenyl)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)](/img/structure/B12307464.png)
(S)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-N-(2,6-diisopropylphenyl)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-((3,3’-Dibromo-2’-((tert-butyldiméthylsilyl)oxy)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphtylène]-2-yl)oxy)-N-(2,6-diisopropylphényl)-1-(2,5-diméthyl-1H-pyrrol-1-yl)-1-(2-méthyl-2-phénylpropylidène)molybdène (VI) est un composé organométallique complexe. Il comporte un centre de molybdène (VI) coordonné à une variété de ligands organiques, notamment un dérivé du binaphtylène, un cycle pyrrole et un groupe phénylpropylidène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (S)-1-((3,3’-Dibromo-2’-((tert-butyldiméthylsilyl)oxy)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphtylène]-2-yl)oxy)-N-(2,6-diisopropylphényl)-1-(2,5-diméthyl-1H-pyrrol-1-yl)-1-(2-méthyl-2-phénylpropylidène)molybdène (VI) implique généralement plusieurs étapes :
Préparation du dérivé du binaphtylène : Le noyau du binaphtylène est synthétisé par une série de réactions de bromation et de silylation.
Formation du complexe de molybdène : Le dérivé du binaphtylène est ensuite mis à réagir avec un précurseur de molybdène dans des conditions contrôlées pour former le complexe organométallique souhaité.
Méthodes de production industrielle
La production industrielle de ces composés complexes implique souvent l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela peut inclure l'utilisation de techniques de criblage à haut débit et de méthodes de purification avancées telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
(S)-1-((3,3’-Dibromo-2’-((tert-butyldiméthylsilyl)oxy)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphtylène]-2-yl)oxy)-N-(2,6-diisopropylphényl)-1-(2,5-diméthyl-1H-pyrrol-1-yl)-1-(2-méthyl-2-phénylpropylidène)molybdène (VI) peut subir différents types de réactions, notamment :
Oxydation : Le centre de molybdène peut participer à des réactions d'oxydation, souvent facilitées par la présence d'oxygène ou d'autres agents oxydants.
Réduction : Le composé peut également subir des réactions de réduction, impliquant généralement des agents réducteurs tels que les hydrures.
Substitution : Des réactions de substitution de ligands peuvent se produire, où un ou plusieurs ligands sont remplacés par d'autres ligands dans des conditions spécifiques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent l'oxygène moléculaire, le peroxyde d'hydrogène et les peroxydes organiques.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont souvent utilisés.
Substitution : L'échange de ligands peut être facilité par l'utilisation de solvants coordinants ou en chauffant le mélange réactionnel.
Principaux produits
Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des complexes de molybdène à l'état d'oxydation plus élevé, tandis que la réduction pourrait produire des espèces à l'état d'oxydation plus faible.
Applications de la recherche scientifique
Chimie
En chimie, (S)-1-((3,3’-Dibromo-2’-((tert-butyldiméthylsilyl)oxy)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphtylène]-2-yl)oxy)-N-(2,6-diisopropylphényl)-1-(2,5-diméthyl-1H-pyrrol-1-yl)-1-(2-méthyl-2-phénylpropylidène)molybdène (VI) est utilisé comme catalyseur dans diverses transformations organiques, notamment la synthèse asymétrique et les réactions de polymérisation.
Biologie et médecine
L'activité biologique potentielle du composé est intéressante pour la recherche en chimie médicinale. Elle peut être étudiée pour ses interactions avec les molécules biologiques et ses applications thérapeutiques potentielles.
Industrie
Dans l'industrie, ce composé pourrait être utilisé dans le développement de matériaux avancés, tels que des revêtements ou des composants électroniques, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme par lequel (S)-1-((3,3’-Dibromo-2’-((tert-butyldiméthylsilyl)oxy)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphtylène]-2-yl)oxy)-N-(2,6-diisopropylphényl)-1-(2,5-diméthyl-1H-pyrrol-1-yl)-1-(2-méthyl-2-phénylpropylidène)molybdène (VI) exerce ses effets implique une coordination aux substrats par l'intermédiaire de son centre de molybdène. Les cibles moléculaires et les voies spécifiques dépendent de la nature des réactions qu'il catalyse ou auxquelles il participe.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-1-((3,3’-Dibromo-2’-((tert-butyldimethylsilyl)oxy)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)oxy)-N-(2,6-diisopropylphenyl)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI) is used as a catalyst in various organic transformations, including asymmetric synthesis and polymerization reactions.
Biology and Medicine
The compound’s potential biological activity is of interest for medicinal chemistry research. It may be investigated for its interactions with biological molecules and potential therapeutic applications.
Industry
In industry, this compound could be used in the development of advanced materials, such as coatings or electronic components, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which (S)-1-((3,3’-Dibromo-2’-((tert-butyldimethylsilyl)oxy)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)oxy)-N-(2,6-diisopropylphenyl)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI) exerts its effects involves coordination to substrates through its molybdenum center. The specific molecular targets and pathways depend on the nature of the reactions it catalyzes or participates in.
Comparaison Avec Des Composés Similaires
Composés similaires
Complexes oxo de molybdène (VI) : Ces composés présentent également un centre de molybdène (VI) et sont utilisés dans diverses applications catalytiques.
Ligands à base de binaphtylène : Des ligands similaires sont utilisés dans la catalyse asymétrique en raison de leurs propriétés chirales.
Unicité
L'unicité de (S)-1-((3,3’-Dibromo-2’-((tert-butyldiméthylsilyl)oxy)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphtylène]-2-yl)oxy)-N-(2,6-diisopropylphényl)-1-(2,5-diméthyl-1H-pyrrol-1-yl)-1-(2-méthyl-2-phénylpropylidène)molybdène (VI) réside dans sa combinaison spécifique de ligands, qui confèrent une réactivité et une sélectivité uniques dans diverses réactions chimiques.
Propriétés
Formule moléculaire |
C54H71Br2MoN2O2Si- |
|---|---|
Poids moléculaire |
1064.0 g/mol |
Nom IUPAC |
3-bromo-1-[3-bromo-2-[tert-butyl(dimethyl)silyl]oxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol;2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum |
InChI |
InChI=1S/C26H34Br2O2Si.C12H17N.C10H12.C6H8N.Mo/c1-26(2,3)31(4,5)30-25-21(28)15-17-11-7-9-13-19(17)23(25)22-18-12-8-6-10-16(18)14-20(27)24(22)29;1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;1-5-3-4-6(2)7-5;/h14-15,29H,6-13H2,1-5H3;5-9H,1-4H3;1,4-8H,2-3H3;3-4H,1-2H3;/q;;;-1; |
Clé InChI |
MGOKZPKYNACBIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C([N-]1)C.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.CC(C)(C)[Si](C)(C)OC1=C(C=C2CCCCC2=C1C3=C4CCCCC4=CC(=C3O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



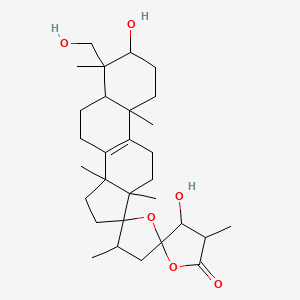
![Dichloro[N-[2-(phenylthio-kappaS)ethyl]-[4-morpholineethanamine-kappaNN1,kappaN1](tricyclohexylphosphine)ruthenium(II)](/img/structure/B12307398.png)

![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B12307409.png)
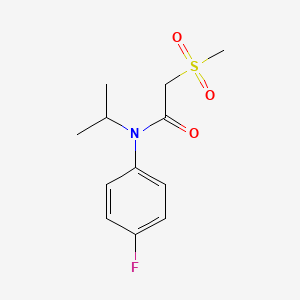
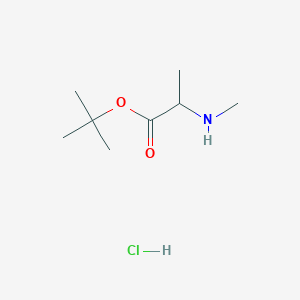


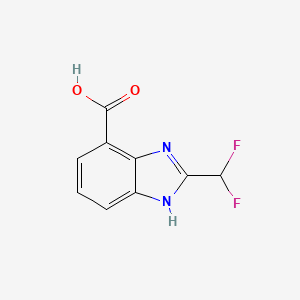

![10,11,16,27-Tetramethoxy-4,21-dimethyl-13,29-dioxa-4,21-diazaheptacyclo[28.2.2.114,18.124,28.03,8.07,12.022,36]hexatriaconta-1(32),7(12),8,10,14(36),15,17,24(35),25,27,30,33-dodecaen-15-ol](/img/structure/B12307454.png)
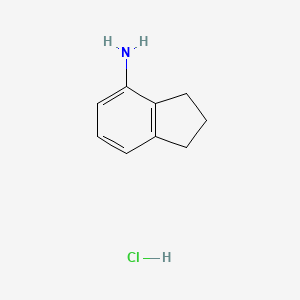
![9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B12307461.png)
